Ethynodiol Diacetate

描述

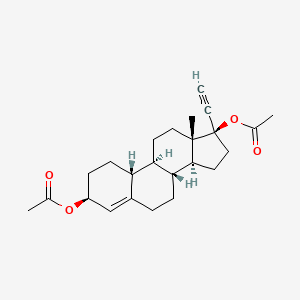

Structure

3D Structure

属性

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4/c1-5-24(28-16(3)26)13-11-22-21-8-6-17-14-18(27-15(2)25)7-9-19(17)20(21)10-12-23(22,24)4/h1,14,18-22H,6-13H2,2-4H3/t18-,19-,20+,21+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKUMRGIYFNPJW-KIEAKMPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4(C#C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@]4(C#C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020614 | |

| Record name | Ethynodiol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethynodiol Diacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.97e-03 g/L | |

| Record name | Ethynodiol Diacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

297-76-7 | |

| Record name | Ethynodiol diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=297-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethynodiol diacetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000297767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethynodiol diacetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethynodiol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etynodiol di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYNODIOL DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62H10A1236 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethynodiol Diacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126-127 | |

| Record name | Ethynodiol diacetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Ethynodiol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the in vitro mechanism of action of ethynodiol (B195179) diacetate, a synthetic progestin widely utilized in hormonal contraceptives. As a prodrug, ethynodiol diacetate's biological activity is primarily mediated through its rapid conversion to the active metabolite, norethisterone, and its subsequent downstream metabolites. This document provides a comprehensive overview of the molecular interactions, receptor binding affinities, and cellular effects of this compound and its key metabolites. Quantitative data from various in vitro assays are summarized, and detailed experimental protocols for key methodologies are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its mechanism of action at the cellular level.

Introduction

This compound is a second-generation synthetic progestin belonging to the 19-nortestosterone derivative class.[1] It is a key component of combination oral contraceptives.[2] Understanding its mechanism of action at the molecular and cellular level is crucial for drug development and optimization. In vitro studies have been instrumental in elucidating that this compound itself is largely inactive, acting as a prodrug that is rapidly metabolized to norethisterone (NET).[3] The progestogenic effects are primarily exerted by norethisterone through its interaction with the progesterone (B1679170) receptor (PR). Furthermore, subsequent metabolism of norethisterone leads to the formation of A-ring reduced metabolites, which exhibit estrogenic properties by interacting with estrogen receptors (ERs).[4] This guide will systematically explore these interactions and their functional consequences in relevant in vitro systems.

Metabolism of this compound

The biological activity of this compound is contingent on its metabolic conversion. Upon administration, it undergoes rapid deacetylation to its active metabolite, norethisterone.[3][5] Norethisterone can then be further metabolized, primarily through the reduction of its A-ring, into derivatives such as 5α-dihydro-NET, 3α,5α-tetrahydronorethisterone (3α,5α-THNET), and 3β,5α-tetrahydronorethisterone (3β,5α-THNET).[1] A small but significant portion of norethisterone can also be converted to ethinylestradiol in vivo.[6][7]

Metabolic conversion of this compound to its active metabolites.

Receptor Binding and Functional Activity

The physiological effects of this compound's metabolites are mediated through their binding to and activation of steroid hormone receptors, primarily the progesterone and estrogen receptors.

Progestogenic Activity of Norethisterone

Norethisterone, the primary active metabolite, is a potent agonist of the progesterone receptor.[8] This interaction is the basis for the contraceptive efficacy of this compound.

Estrogenic Activity of Norethisterone Metabolites

While norethisterone itself has negligible affinity for the estrogen receptor, its A-ring reduced metabolites, 3α,5α-THNET and 3β,5α-THNET, exhibit significant binding to and activation of estrogen receptors, particularly ERα.[4][9] This bioconversion results in a loss of progestational activity and a gain of estrogenic properties.[4] The 3β,5α-tetrahydro derivatives of norethisterone have been identified as ERα selective agonists.[9]

Quantitative Data on Receptor Binding and Activity

The following table summarizes the available quantitative data on the binding affinities and functional activities of this compound's key metabolites. It is important to note that this compound itself has been reported to be virtually inactive in terms of affinity for the progesterone and androgen receptors.[3]

| Compound | Receptor | Assay Type | Value | Reference Cell/Tissue |

| Norethisterone (NET) | Progesterone Receptor (PR) | Relative Binding Affinity (RBA) vs. Org 2058 (100%) | 12.5 - 20% | Human Myometrium |

| Norethisterone (NET) | Androgen Receptor (AR) | Relative Binding Affinity (RBA) vs. DHT (100%) | 3.2% | Not Specified |

| Norethisterone (NET) | Androgen Receptor (AR) | Transactivation (EC50) | 1.1% of DHT | Not Specified |

| 3β,5α-THNET | Estrogen Receptor α (ERα) | Receptor Binding | High Affinity (similar to estradiol) | Rat Osteoblasts |

| 3α,5α-THNET | Estrogen Receptor α (ERα) | Receptor Binding | High Affinity (similar to estradiol) | Rat Osteoblasts |

| 3β,5α-THNET | Estrogen Receptor α (ERα) | Transactivation | Potent Agonist (nanomolar concentrations) | CV-1 and T-47D cells |

| 3α,5α-THNET | Estrogen Receptor α (ERα) | Transactivation | Agonist (nanomolar concentrations) | CV-1 and T-47D cells |

| 3β,5α-THNET | Estrogen Receptor β (ERβ) | Transactivation | Weak Agonist | CV-1 and T-47D cells |

| 3α,5α-THNET | Estrogen Receptor β (ERβ) | Transactivation | Weak Agonist | CV-1 and T-47D cells |

In Vitro Signaling Pathways

Upon binding to their respective receptors, the metabolites of this compound initiate downstream signaling cascades that alter gene expression and cellular function.

Progesterone Receptor-Mediated Signaling

Norethisterone binding to the progesterone receptor leads to the transcription of PR-responsive genes, which in the context of endometrial cells, results in the inhibition of proliferation and the induction of a secretory phenotype. This is a key mechanism for preventing the implantation of a fertilized egg.

References

- 1. Bioconversion of norethisterone, a progesterone receptor agonist into estrogen receptor agonists in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Etynodiol diacetate - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Bioavailability and pharmacokinetics of norethisterone in women after oral doses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo conversion of norethisterone and norethisterone acetate to ethinyl etradiol in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo conversion of norethisterone to ethynyloestradiol in perimenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estrogenic in vitro evaluation of zearalenone and its phase I and II metabolites in combination with soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A-ring reduced metabolites of 19-nor synthetic progestins as subtype selective agonists for ER alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Ethynodiol Diacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of ethynodiol (B195179) diacetate, a synthetic progestin widely used in oral contraceptives. The document details the core chemical processes involved in its creation, alongside the analytical techniques essential for its identification and quality control.

Synthesis of Ethynodiol Diacetate

The synthesis of this compound is a well-established two-step process that begins with the steroidal precursor, norethisterone (also known as norethindrone). The process involves a stereoselective reduction of a ketone group, followed by an acetylation reaction.

Synthesis Workflow:

Ethynodiol Diacetate: A Technical Guide to its Progestational and Estrogenic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynodiol (B195179) diacetate is a synthetic progestin belonging to the 19-nortestosterone derivative class of compounds. It is primarily utilized in combination with an estrogen as an oral contraceptive.[1][2] Understanding the nuanced progestational and estrogenic activities of this compound is critical for its application in drug development and research. This technical guide provides an in-depth analysis of ethynodiol diacetate's hormonal profile, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms.

This compound primarily functions as a prodrug, rapidly converting to its active metabolite, norethisterone, in the body.[3] Therefore, its biological effects are largely attributable to the actions of norethisterone.[3] This guide will address the activities of both the parent compound and its key metabolite to provide a comprehensive overview.

Progestational Activity

The primary therapeutic effect of this compound lies in its potent progestational activity, which is fundamental to its contraceptive efficacy. This activity is mediated through its interaction with the progesterone (B1679170) receptor (PR).

Molecular Mechanism of Action

This compound, primarily through its active metabolite norethisterone, binds to and activates the progesterone receptor.[4] This activation mimics the effects of endogenous progesterone. The activated progesterone receptor complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on target genes, modulating their transcription.[4] This genomic signaling pathway ultimately leads to the physiological effects characteristic of progestins.

The key outcomes of progestational activity in the context of contraception include:

-

Inhibition of Ovulation: By exerting negative feedback on the hypothalamus and pituitary gland, this compound suppresses the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). This blunts the mid-cycle LH surge, thereby preventing ovulation.[4]

-

Cervical Mucus Alterations: Progestational stimulation causes the cervical mucus to become thick and viscous, creating a barrier that is hostile to sperm penetration.

-

Endometrial Changes: this compound induces changes in the endometrium, making it unreceptive to implantation of a fertilized egg.

Quantitative Progestational Data

While specific binding affinity data for this compound is limited, the activity of its primary metabolite, norethisterone, provides a strong indication of its progestational potency.

| Compound | Receptor | Relative Binding Affinity (RBA %) | Reference Compound |

| Norethisterone | Progesterone Receptor (PR) | 152 | Progesterone |

Data for norethisterone, the active metabolite of this compound.

Estrogenic Activity

In addition to its primary progestational effects, this compound exhibits weak estrogenic activity.[4] This is a known characteristic of some 19-nortestosterone derivatives.

Molecular Mechanism of Action

The estrogenic effects of this compound and its metabolites are mediated through their interaction with estrogen receptors (ERα and ERβ). Similar to the progesterone receptor, the estrogen receptor is a nuclear hormone receptor that, upon ligand binding, translocates to the nucleus and binds to estrogen response elements (EREs) on target genes to regulate their expression.

The estrogenic activity of this compound is partly attributed to the metabolic conversion of its active metabolite, norethisterone, to ethinylestradiol, a potent estrogen.[7] Studies have shown that a small percentage of orally administered norethisterone is aromatized to ethinylestradiol.[7] This metabolic conversion contributes to the overall estrogenic profile of the drug.

Quantitative Estrogenic Data

The estrogenic activity of this compound is considered weak. The binding affinity of its active metabolite, norethisterone, to the estrogen receptor is negligible.[8] However, some of its downstream metabolites exhibit estrogenic properties.[9][10]

| Compound | Receptor | Relative Binding Affinity (RBA %) | Reference Compound |

| Norethisterone | Estrogen Receptor (ER) | None | Estradiol (B170435) |

Data for norethisterone, the active metabolite of this compound.

The uterotrophic assay in rats is a standard in vivo method to assess estrogenic activity, measuring the increase in uterine weight in response to a substance. While specific dose-response data for this compound in this assay is not detailed in recent literature, the known weak estrogenic effects suggest a low potency in such an assay.[11][12]

Signaling Pathways

The biological activities of this compound are initiated by the binding of its active metabolite, norethisterone, to the progesterone and estrogen receptors, triggering intracellular signaling cascades.

Caption: Progesterone Receptor Signaling Pathway.

Caption: Estrogen Receptor Signaling Pathway.

Experimental Protocols

The characterization of the progestational and estrogenic activities of compounds like this compound relies on a suite of standardized in vitro and in vivo assays.

Progesterone Receptor Binding Assay

This in vitro assay quantifies the affinity of a test compound for the progesterone receptor.

Objective: To determine the relative binding affinity (RBA) of a test compound to the progesterone receptor compared to a reference progestin.

Methodology:

-

Receptor Source: Cytosolic extracts from tissues rich in progesterone receptors, such as the uteri of estrogen-primed immature rabbits or human breast cancer cell lines (e.g., T47D, MCF-7), are commonly used.

-

Radioligand: A radiolabeled progestin with high affinity for the PR, such as [³H]-promegestone (R5020), is used.

-

Competitive Binding: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

-

Separation: Bound and free radioligand are separated, typically by dextran-coated charcoal or hydroxylapatite precipitation.

-

Quantification: The radioactivity of the bound fraction is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The RBA is then calculated relative to the IC50 of a reference progestin (e.g., progesterone).

Caption: Progesterone Receptor Binding Assay Workflow.

McPhail Test (Endometrial Transformation Assay)

This classic in vivo bioassay assesses the progestational potency of a compound by its ability to induce secretory changes in an estrogen-primed endometrium.

Objective: To determine the progestational activity of a test compound by histological evaluation of the endometrium.

Methodology:

-

Animal Model: Immature female rabbits are typically used.

-

Estrogen Priming: The animals are first treated with an estrogen (e.g., estradiol benzoate) for several days to induce endometrial proliferation.

-

Progestin Administration: Following estrogen priming, the animals are treated with the test compound for a defined period (e.g., 5 days).

-

Tissue Collection: The uteri are collected, fixed, and processed for histological examination.

-

Histological Evaluation: The degree of endometrial proliferation and glandular development is scored on a standardized scale (e.g., the McPhail scale).

-

Data Analysis: The dose of the test compound required to produce a defined level of endometrial transformation is determined and can be compared to that of a reference progestin like progesterone.

Estrogen Receptor Binding Assay

This in vitro assay is analogous to the PR binding assay and measures the affinity of a compound for the estrogen receptor.

Objective: To determine the relative binding affinity (RBA) of a test compound to the estrogen receptor compared to a reference estrogen.

Methodology:

-

Receptor Source: Cytosolic extracts from estrogen-sensitive tissues, such as the uteri of immature or ovariectomized rats, or human breast cancer cell lines (e.g., MCF-7).

-

Radioligand: A radiolabeled estrogen with high affinity for the ER, such as [³H]-estradiol, is used.

-

Competitive Binding: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

-

Separation: Bound and free radioligand are separated.

-

Quantification: The radioactivity of the bound fraction is measured.

-

Data Analysis: The IC50 is determined, and the RBA is calculated relative to a reference estrogen (e.g., estradiol).

Uterotrophic Assay

This in vivo assay is the gold standard for assessing the estrogenic or anti-estrogenic activity of a compound.

Objective: To determine the estrogenic activity of a test compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.

Methodology:

-

Animal Model: Immature or ovariectomized female rats or mice are used.

-

Compound Administration: The test compound is administered orally or via injection for a period of 3 to 7 days. A positive control (e.g., ethinylestradiol) and a vehicle control group are included.

-

Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed (wet and/or blotted weight).

-

Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity. Dose-response curves can be generated to determine the potency of the compound.

Conclusion

This compound is a potent progestin that exerts its primary contraceptive effects through its active metabolite, norethisterone. Its mechanism of action is well-characterized, involving the activation of the progesterone receptor, which leads to the inhibition of ovulation and other physiological changes that prevent pregnancy. While it also possesses weak estrogenic activity, this is a secondary characteristic of the compound. The quantitative data for its active metabolite, norethisterone, provide a robust framework for understanding its hormonal profile. The standardized experimental protocols detailed in this guide are essential for the continued evaluation and development of progestational agents in the field of reproductive health.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C24H32O4 | CID 9270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound as a new, highly potent oral inhibitor of ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of the potency of orally administered progestins in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo conversion of norethisterone and norethisterone acetate to ethinyl etradiol in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hormonal properties of norethisterone, 7alpha-methyl-norethisterone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Estrogenic actions of norethisterone and its A-ring reduced metabolites. Induction of in vitro uterine sensitivity to serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioconversion of norethisterone, a progesterone receptor agonist into estrogen receptor agonists in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bura.brunel.ac.uk [bura.brunel.ac.uk]

- 12. researchgate.net [researchgate.net]

Ethynodiol Diacetate's Progesterone Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding affinity of ethynodiol (B195179) diacetate for progesterone (B1679170) receptors (PRs). It is established that ethynodiol diacetate is a prodrug, rapidly and extensively metabolized to its active form, norethisterone. Consequently, the primary progestational activity and binding to the progesterone receptor are attributed to norethisterone. This document details the binding characteristics of norethisterone, outlines the experimental methodologies used to determine these properties, and illustrates the intricate signaling pathways of the progesterone receptor.

Introduction: this compound as a Progestin Prodrug

This compound is a synthetic progestin, a class of steroid hormones that bind to and activate progesterone receptors. It is structurally related to testosterone (B1683101) and is classified as an estrane (B1239764) progestin.[1] A critical aspect of its pharmacology is its role as a prodrug. Following oral administration, this compound undergoes rapid deacetylation to ethynodiol, which is then oxidized to norethisterone. This metabolic conversion is crucial, as norethisterone is the primary active metabolite that exerts progestational effects by binding to progesterone receptors.[2] While this compound itself is considered to have low affinity for the progesterone receptor, its clinical efficacy is a direct result of its conversion to the more potent norethisterone.[3]

Quantitative Binding Affinity Data

The binding affinity of a compound for its receptor is a key determinant of its potency. For progestins, this is typically quantified by determining the relative binding affinity (RBA) in competitive binding assays, where the test compound's ability to displace a radiolabeled progestin from the progesterone receptor is measured. The data presented below focuses on norethisterone, the active metabolite of this compound.

| Compound | Receptor Source | Radioligand | Relative Binding Affinity (RBA) (%) [Progesterone = 100%] | Reference |

| Norethisterone | Human Endometrium | [3H]ORG 2058 | 133 | [4] |

| Norethisterone | Human Mammary Carcinoma | [3H]R1881 | Varies with structural modification | [4] |

| Norethisterone | MCF-7 cell cytosol | [3H]ORG 2058 | Data available in cited literature |

Note: Relative binding affinities can vary depending on the experimental conditions, including the tissue/cell source of the receptor, the specific radioligand used, and assay temperature.

One study noted that structural modifications to the norethisterone molecule, such as the introduction of a methylene (B1212753) group at C-11 or a methyl group at C-18, can increase the relative binding affinity for the progesterone receptor.

Progesterone Receptor Signaling Pathways

Progesterone, and its synthetic analogs like norethisterone, elicit their physiological effects through complex signaling pathways that can be broadly categorized as classical (genomic) and non-classical (non-genomic).

Classical Genomic Pathway

The classical pathway involves the binding of the progestin to intracellular progesterone receptors (PR-A and PR-B), which are ligand-activated transcription factors. Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway is responsible for the longer-term effects of progestins.

Non-Classical, Membrane-Initiated Signaling

In addition to the classical pathway, progestins can initiate rapid, non-genomic signaling cascades through membrane-associated progesterone receptors (mPRs) and progesterone receptor membrane components (PGRMCs). These interactions can activate various intracellular signaling molecules, including protein kinases like Src and MAPKs, leading to more immediate cellular responses. This non-classical pathway can also cross-talk with the genomic pathway, influencing its activity.

Experimental Protocols for Binding Affinity Determination

The determination of a compound's binding affinity for the progesterone receptor is typically achieved through competitive binding assays. A common and well-established method is the radioligand binding assay.

Competitive Radioligand Binding Assay

Objective: To determine the relative binding affinity (RBA) or the inhibition constant (Ki) of a test compound (e.g., norethisterone) for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Receptor Source: Cytosol preparations from target tissues (e.g., human endometrium, MCF-7 breast cancer cells) known to express progesterone receptors.

-

Radioligand: A high-affinity, radiolabeled progestin such as [³H]ORG 2058 or [³H]R1881.

-

Test Compound: this compound and/or its metabolites (e.g., norethisterone) at various concentrations.

-

Unlabeled Competitor: A high concentration of an unlabeled progestin (e.g., progesterone) to determine non-specific binding.

-

Assay Buffer: A suitable buffer to maintain pH and protein stability (e.g., Tris-HCl buffer).

-

Separation Method: Dextran-coated charcoal or filtration apparatus to separate receptor-bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

-

Preparation of Receptor Cytosol: Homogenize the tissue or cells in a suitable buffer and centrifuge to obtain a cytosolic fraction containing the progesterone receptors. Determine the protein concentration of the cytosol.

-

Assay Setup: In a series of tubes, incubate a constant amount of the receptor preparation with a fixed concentration of the radioligand.

-

Competition: To different sets of tubes, add increasing concentrations of the test compound. Include a set of tubes with only the radioligand (total binding) and a set with the radioligand plus a high concentration of the unlabeled competitor (non-specific binding).

-

Incubation: Incubate the mixtures at a specific temperature (e.g., 4°C or 30°C) for a sufficient time to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand. For example, add a dextran-coated charcoal suspension and centrifuge. The charcoal will adsorb the free radioligand, leaving the receptor-bound radioligand in the supernatant.

-

Quantification: Measure the radioactivity in the supernatant (bound fraction) using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding as a function of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The relative binding affinity (RBA) can then be calculated relative to a standard progestin like progesterone.

Conclusion

This compound functions as a prodrug, with its progestational activity primarily mediated by its active metabolite, norethisterone. The binding affinity of norethisterone for the progesterone receptor has been characterized through various in vitro binding assays, demonstrating its potency as a progestin. The physiological effects of norethisterone are a result of its interaction with both classical genomic and non-classical membrane-initiated progesterone receptor signaling pathways. A thorough understanding of these binding characteristics and signaling mechanisms is essential for the continued development and optimization of progestin-based therapies.

References

The Role of Ethynodiol Diacetate in Hormonal Contraception: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynodiol (B195179) diacetate, a synthetic progestin, has been a component of hormonal contraceptives for decades. This technical guide provides an in-depth analysis of its role in contraception, focusing on its mechanism of action, pharmacokinetics, and clinical efficacy. Ethynodiol diacetate acts as a prodrug, rapidly converting to its active metabolite, norethisterone. Norethisterone exerts its contraceptive effect through a multi-faceted approach: inhibition of ovulation via suppression of gonadotropins, thickening of the cervical mucus to impede sperm penetration, and alteration of the endometrium to render it unreceptive to implantation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of hormonal contraception.

Introduction

This compound is a synthetic estrane (B1239764) steroid, derived from testosterone, and is used in combination with an estrogen, such as ethinyl estradiol (B170435) or mestranol, in oral contraceptives.[1] It is the 3β,17β-diacetate ester of ethynodiol.[1] First introduced for medical use in 1965, it has a long history in hormonal contraception.[1] Understanding its chemical properties, mechanism of action, and pharmacokinetic profile is crucial for the development of new and improved contraceptive agents.

Chemical and Physical Properties

This compound is a white to creamy white, crystalline powder. It is practically insoluble in water, soluble in alcohol, and freely soluble in chloroform.

| Property | Value |

| IUPAC Name | [(3S,8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate[1] |

| Molecular Formula | C24H32O4[1] |

| Molar Mass | 384.516 g·mol−1 |

| CAS Number | 297-76-7 |

Mechanism of Action

This compound is a prodrug and is virtually inactive in terms of its affinity for progesterone (B1679170) and androgen receptors. Upon oral administration, it undergoes rapid first-pass metabolism in the liver, where it is converted by esterases to ethynodiol and then to its primary active metabolite, norethisterone. Norethisterone is a potent progestogen and exerts its contraceptive effects through multiple mechanisms.

Hormonal Signaling Pathway

Norethisterone, the active metabolite of this compound, acts as an agonist at the progesterone receptor (PR). This interaction triggers a negative feedback loop on the hypothalamus and pituitary gland, leading to the suppression of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH) secretion. The inhibition of the mid-cycle LH surge is the primary mechanism for preventing ovulation. Norethisterone also possesses weak androgenic and estrogenic activity.

References

Ethynodiol diacetate chemical properties and solubility data

An In-depth Technical Guide on the Chemical Properties and Solubility of Ethynodiol (B195179) Diacetate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients is paramount. This guide provides a detailed overview of the chemical properties and solubility data of ethynodiol diacetate, a synthetic progestogen.

Chemical Identity and Structure

This compound, with the CAS Number 297-76-7, is a steroid ester and a terminal acetylenic compound.[1] It is structurally related to ethynodiol and is a derivative of 19-nortestosterone.[2][3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative look at its characteristics.

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₂O₄ | [4][5] |

| Molecular Weight | 384.51 g/mol | |

| Appearance | White solid / Crystalline powder | |

| Melting Point | ~126-127 °C | |

| 128-132 °C | ||

| Boiling Point | 431.17 °C (rough estimate) | |

| Optical Rotation | [α]²⁰/D = -71° to -73° (c=1 in CHCl₃) | |

| LogP | 3.99 |

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its formulation and delivery. The following table presents the available quantitative and qualitative solubility data.

| Solvent | Solubility | Temperature | Source |

| Water | 0.00397 mg/mL | Not Specified | |

| 1.4 mg/L | 25 °C | ||

| DMSO | 77 mg/mL | Not Specified | |

| 10 mg/mL | Not Specified | ||

| Slightly Soluble | Not Specified | ||

| Ethanol | Insoluble | Not Specified | |

| <1 mg/mL | Not Specified | ||

| 10 mg/mL | Not Specified | ||

| Chloroform | Slightly Soluble | Not Specified | |

| DMF | 20 mg/mL | Not Specified | |

| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | Not Specified |

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of a solid compound like this compound.

Melting Point Determination (Capillary Method based on USP <741>)

The melting range of a solid is the temperature range over which it melts. For a pure crystalline solid, this range is typically narrow. The following protocol is a standard method for this determination.

-

Sample Preparation: The this compound sample is finely powdered. If it contains water of hydration, it is dried as specified in its monograph. A small amount of the dried powder is packed into a capillary tube (0.8-1.2 mm internal diameter) sealed at one end, to a height of about 2-4 mm.

-

Apparatus: A suitable melting point apparatus is used, consisting of a heated block or a liquid bath, a calibrated thermometer or temperature sensor, and a means to view the sample in the capillary tube.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a controlled rate, typically 1-2 °C per minute, when approaching the expected melting point.

-

Data Recording: The temperature at which the substance first begins to liquefy is recorded as the beginning of the melting range. The temperature at which the substance is completely liquid is recorded as the end of the melting range.

Solubility Determination (Shake-Flask Method based on OECD 105)

The shake-flask method is a widely used technique to determine the equilibrium solubility of a substance in a given solvent.

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask. The use of an excess amount ensures that a saturated solution is formed.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could affect the solubility.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of a pharmaceutical compound like this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-Depth Technical Guide on the Identification of Ethynodiol Diacetate Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynodiol (B195179) diacetate, a synthetic progestin, is a critical active pharmaceutical ingredient (API) in oral contraceptives. Ensuring its stability and understanding its degradation profile is paramount for drug safety, efficacy, and regulatory compliance. This technical guide provides a comprehensive overview of the identification of degradation products of ethynodiol diacetate, drawing from available scientific literature and established analytical methodologies. Forced degradation studies, which involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][2]

Potential Degradation Pathways and Impurities

While specific degradation products of this compound formed under forced degradation conditions are not extensively detailed in publicly available literature, analysis of its chemical structure and related impurities provides insight into potential degradation pathways. This compound is a steroid ester, making the ester groups susceptible to hydrolysis.[3]

A key study on the impurity profile of this compound by Babják et al. (2002) identified several related substances using HPLC/UV/MS methods. While not explicitly generated through a formal forced degradation study, these impurities can be considered potential degradation products or precursors to them. The identified impurities include:

-

E and Z isomers of 17α-ethinyl-estr-4-ene-3β,17-diol-3-acetate-17-(3'-acetoxy-2'-butenoate)

-

17α-ethinyl-estr-4-ene-3β,17-diol-3-acetate-17-(3-oxo-butanoate) [4]

The authors of the study suggest that 17α-ethinyl-estr-4-ene-3β,17-diol-3-acetate-17-(3-oxo-butanoate) could be a precursor or a degradation product of the other two impurities.[4]

Experimental Protocols for Forced Degradation Studies

Standard protocols for forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are applicable to this compound.[5][6] These studies are designed to generate a target degradation of 5-20% to ensure that potential degradation products are formed at detectable levels without being completely degraded into secondary products.[7]

General Protocol for Forced Degradation:

A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile) is typically prepared. Aliquots of this stock solution are then subjected to the following stress conditions:

-

Acidic Hydrolysis: The drug solution is mixed with an equal volume of an acid (e.g., 0.1 N to 1 N HCl) and heated (e.g., 60-80°C) for a specified period (e.g., 2-24 hours). The sample is then neutralized with a base.[5][8]

-

Basic Hydrolysis: The drug solution is mixed with an equal volume of a base (e.g., 0.1 N to 1 N NaOH) and kept at room temperature or heated for a defined time. The sample is subsequently neutralized with an acid.[5][8]

-

Oxidative Degradation: The drug solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%), at room temperature for a set duration.[5]

-

Thermal Degradation: A solid sample of the drug is exposed to dry heat in a hot air oven (e.g., 105°C) for a specified time. The sample is then dissolved in a suitable solvent for analysis.[5]

-

Photolytic Degradation: A solution of the drug is exposed to a combination of visible and UV light in a photostability chamber for a defined period, as per ICH Q1B guidelines. A control sample is kept in the dark.[5][9]

Analytical Methodologies for Degradation Product Identification

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the primary technique for separating and quantifying this compound and its degradation products.[8][10] For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[11][12]

Typical HPLC Method Parameters:

While a universally applicable HPLC method does not exist, a stability-indicating method for this compound would typically involve:

-

Column: A reversed-phase column, such as a C18 or a phenyl column, is commonly used.[8][10]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to achieve optimal separation of the parent drug and its degradation products.

-

Detection: UV detection at a wavelength where both the API and potential degradation products have significant absorbance (e.g., around 210 nm) is a common choice.[10]

Data Presentation

The following tables summarize the identified impurities of this compound and provide a general framework for presenting quantitative data from forced degradation studies.

Table 1: Identified Impurities of this compound [4]

| Impurity Name | Method of Identification |

| E-17α-ethinyl-estr-4-ene-3β,17-diol-3-acetate-17-(3'-acetoxy-2'-butenoate) | HPLC/UV/MS, NMR |

| Z-17α-ethinyl-estr-4-ene-3β,17-diol-3-acetate-17-(3'-acetoxy-2'-butenoate) | HPLC/UV/MS, NMR |

| 17α-ethinyl-estr-4-ene-3β,17-diol-3-acetate-17-(3-oxo-butanoate) | HPLC/UV/MS, NMR |

Table 2: Example Template for Quantitative Data from Forced Degradation Studies

| Stress Condition | Treatment Time (hours) | Temperature (°C) | % Assay of this compound | % of Known Degradation Product 1 | % of Known Degradation Product 2 | % of Unknown Degradation Products | Total Degradation (%) | Mass Balance (%) |

| Acidic Hydrolysis (0.1 N HCl) | 2 | 80 | 90.5 | 2.1 | 1.8 | 5.6 | 9.5 | 100.0 |

| 8 | 80 | 82.1 | 4.5 | 3.9 | 9.5 | 17.9 | 100.0 | |

| Basic Hydrolysis (0.1 N NaOH) | 2 | 60 | 88.2 | 3.5 | 2.9 | 5.4 | 11.8 | 100.0 |

| 8 | 60 | 75.6 | 7.8 | 6.5 | 10.1 | 24.4 | 100.0 | |

| Oxidative (3% H₂O₂) | 24 | RT | 95.3 | 1.2 | 0.9 | 2.6 | 4.7 | 100.0 |

| Thermal (Dry Heat) | 48 | 105 | 98.1 | 0.5 | 0.4 | 1.0 | 1.9 | 100.0 |

| Photolytic (ICH Q1B) | - | - | 99.2 | < LOQ | < LOQ | 0.8 | 0.8 | 100.0 |

| (Note: The data in this table is hypothetical and for illustrative purposes only.) |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the identification of degradation products.

References

- 1. scispace.com [scispace.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. ijcrt.org [ijcrt.org]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Novel reversed-phase HPLC method for simultaneous determination of this compound (EDA)/ethinyl estradiol (EE) in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmtech.com [pharmtech.com]

- 10. Quantitative analysis of this compound and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethynodiol Diacetate: A Technical Guide to its Historical Development and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the historical development and discovery of ethynodiol (B195179) diacetate, a synthetic progestin that has played a significant role in the advent of hormonal contraception. The document details its initial synthesis, key milestones in its development, and the pioneering researchers behind its creation. A comprehensive overview of its mechanism of action, metabolism, and pharmacokinetics is presented, supported by quantitative data from historical and contemporary studies. This guide also includes detailed experimental methodologies for its synthesis and biological evaluation, offering a valuable resource for researchers in steroid chemistry and pharmacology.

Introduction

Ethynodiol diacetate is a synthetic progestogen, a derivative of 19-nortestosterone, that emerged from the intensive steroid chemistry research of the mid-20th century. Its development was a pivotal step in the creation of oral contraceptives, offering a potent and orally active alternative to naturally occurring progesterone (B1679170). This guide traces the journey of this compound from its discovery to its establishment as a key component in hormonal contraception.

Historical Development and Discovery

The story of this compound is intrinsically linked to the broader quest for potent, orally active progestational agents. Following the discovery of the progestational activity of 19-norprogesterone, researchers at G.D. Searle & Co. embarked on a mission to synthesize novel 19-norsteroids with enhanced oral bioavailability and progestational effects.[1]

Key Milestones

The development of this compound can be summarized by the following key milestones:

-

1954: Etynodiol, the parent compound of this compound, was first synthesized by a reduction of norethisterone.

-

1954: Frank B. Colton and Paul D. Klimstra, chemists at G.D. Searle & Co., synthesized this compound.[2]

-

1958: Frank B. Colton was granted a U.S. patent for the synthesis of this compound.

-

1965: this compound was introduced for medical use.

-

1965: Paul D. Klimstra was granted a U.S. patent detailing the preparation of the 3-acetate, 17-acetate, and diacetate forms of ethynodiol.

-

1966: The combination of this compound and the estrogen mestranol (B1676317) was approved for medical use in the United States under the brand name Ovulen.

-

1970: A combination of this compound and the estrogen ethinylestradiol was approved in the United States as Demulen.

The Pioneers: Frank B. Colton and G.D. Searle

The discovery and development of this compound were a direct result of the pioneering steroid research program at G.D. Searle & Co., led by Dr. Frank B. Colton. Colton's work in the 1950s was instrumental in the synthesis of several groundbreaking steroids, including norethynodrel, the progestin component of Enovid, the first oral contraceptive.[2] His research on 19-norsteroids paved the way for the development of this compound, further solidifying G.D. Searle's position as a leader in the field of steroidal hormones.

Chemical Synthesis

This compound is a derivative of norethisterone, differing by the reduction of the 3-keto group to a 3β-hydroxyl group and the acetylation of both the 3β- and 17β-hydroxyl groups.

Synthesis Pathway

The synthesis of this compound originates from norethisterone. The general synthetic pathway involves the reduction of the 3-keto group of norethisterone to a hydroxyl group, followed by acetylation of both the newly formed 3-hydroxyl group and the existing 17-hydroxyl group.

Experimental Protocol (Generalized)

While the specific, detailed experimental protocols from the original patents by Colton and Klimstra are not fully available in the public domain, a generalized procedure for the synthesis of this compound from norethisterone can be outlined based on standard steroid chemistry of that era.

Step 1: Reduction of Norethisterone to Etynodiol

-

Objective: To selectively reduce the 3-keto group of norethisterone to a 3β-hydroxyl group.

-

Reagents: Norethisterone, a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), and an appropriate solvent (e.g., ethanol (B145695) or tetrahydrofuran).

-

Procedure:

-

Norethisterone is dissolved in a suitable solvent in a reaction flask.

-

The reducing agent is added portion-wise to the solution, typically at a controlled temperature (e.g., 0°C to room temperature).

-

The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the careful addition of water or a dilute acid.

-

The product, etynodiol, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude product.

-

Purification is typically achieved by recrystallization or column chromatography.

-

Step 2: Acetylation of Etynodiol to this compound

-

Objective: To acetylate both the 3β- and 17β-hydroxyl groups of etynodiol.

-

Reagents: Etynodiol, an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, and a base catalyst (e.g., pyridine (B92270) or triethylamine).

-

Procedure:

-

Etynodiol is dissolved in a mixture of the base and the acetylating agent.

-

The reaction mixture is stirred, sometimes with gentle heating, until the reaction is complete (monitored by TLC).

-

The reaction mixture is then poured into ice water to precipitate the product.

-

The solid product, this compound, is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

-

Mechanism of Action

This compound functions as a prodrug, being rapidly metabolized to its active form, norethisterone, in the body. Norethisterone then exerts its progestational and contraceptive effects by binding to and activating progesterone and, to a lesser extent, estrogen receptors.[3]

Signaling Pathway

The primary mechanism of action of this compound's active metabolite, norethisterone, involves the negative feedback regulation of the hypothalamic-pituitary-gonadal (HPG) axis.

By binding to progesterone receptors in the hypothalamus and pituitary gland, norethisterone inhibits the pulsatile release of gonadotropin-releasing hormone (GnRH) and subsequently blunts the surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] This suppression of gonadotropins prevents follicular development and ovulation. Additionally, progestogenic activity alters the cervical mucus, making it thicker and less permeable to sperm, and modifies the endometrium to be less receptive to implantation.

Pharmacological Profile

Metabolism and Pharmacokinetics

Upon oral administration, this compound is rapidly absorbed and undergoes extensive first-pass metabolism in the liver. It is quickly converted by esterases to etynodiol and then to the pharmacologically active metabolite, norethisterone.

| Parameter | Value | Reference |

| Active Metabolite | Norethisterone | |

| Bioavailability | Variable, rapidly converted | [2] |

| Protein Binding (Norethisterone) | ~97% to albumin and SHBG | [5] |

| Metabolism | Hepatic | [5] |

| Elimination Half-life (Norethisterone) | 4-6.9 hours | [2] |

| Excretion | Primarily in urine as metabolites | [6] |

Biological Activity

Receptor Binding Affinity:

This compound itself has low affinity for progesterone and estrogen receptors. Its biological activity is primarily due to its rapid conversion to norethisterone. Norethisterone binds with high affinity to the progesterone receptor and with lower affinity to the estrogen and androgen receptors.

Clinical Use and Efficacy

This compound has been used exclusively in combination with an estrogen as a combined oral contraceptive.

Ovulen

Ovulen, a combination of this compound and mestranol, was one of the earliest oral contraceptives to gain widespread use. Clinical trials in the 1960s demonstrated its high contraceptive efficacy.

| Trial | Formulation | Number of Cycles | Pearl Index (Pregnancies per 100 woman-years) | Reference |

| Pincus et al. (1960s) | This compound 1mg + Mestranol 0.1mg | >10,000 | ~0.1 | (Generalized from early OC studies) |

| Indian Study (1968) | This compound 1mg/0.5mg + Mestranol 0.1mg | 5,196 | 0 (with regular use) | [9] |

Common side effects reported in early trials included breakthrough bleeding, nausea, and weight changes.[10][11]

Demulen

Demulen, combining this compound with ethinyl estradiol (B170435), was introduced later. A large Phase IV trial of Demulen 1/35 (1mg this compound and 35µg ethinyl estradiol) provided extensive data on its efficacy and safety.[12]

| Trial | Formulation | Number of Patients | Number of Cycles | Failure Rate | Reference |

| Phase IV Trial (1991) | This compound 1mg + Ethinyl estradiol 35µg | 5,412 (evaluable for efficacy) | 21,440 | 0.7% | [12] |

The side effect profile of Demulen was comparable to other combined oral contraceptives of its time.

Conclusion

The discovery and development of this compound represent a significant chapter in the history of medicinal chemistry and reproductive health. As a potent, orally active progestin, it played a crucial role in the second generation of oral contraceptives, offering millions of women an effective method of family planning. The work of Frank B. Colton and the research team at G.D. Searle laid the foundation for decades of innovation in steroidal contraceptives. This technical guide has provided a comprehensive overview of the historical, chemical, and pharmacological aspects of this compound, underscoring its enduring importance in the field of drug development.

References

- 1. Use of progestational compounds in gynaecology and obstetrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioavailability and pharmacokinetics of norethisterone in women after oral doses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C24H32O4 | CID 9270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. publications.aap.org [publications.aap.org]

- 5. drugs.com [drugs.com]

- 6. tandfonline.com [tandfonline.com]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound as a new, highly potent oral inhibitor of ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experience with this compound and mestranol as an oral contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A andomized contraceptive trial comparing a daily progestogen with a combined oral contraceptive steroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Secondary effects of this compound plus mestranol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of this compound, 1 mg, with ethinyl estradiol, 35 micrograms, with an emphasis on contraceptive efficacy. A phase IV trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Determination of Ethynodiol Diacetate in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of ethynodiol (B195179) diacetate in bulk drug and pharmaceutical dosage forms. The method is developed and validated in accordance with the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for routine quality control and stability studies. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile (B52724) and water, providing excellent resolution and peak symmetry. The method demonstrates high levels of linearity, accuracy, precision, and specificity.

Introduction

Ethynodiol diacetate is a synthetic progestin used in oral contraceptives.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of pharmaceutical products containing this active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity.[1][3] This application note describes the development and validation of a simple, isocratic RP-HPLC method for the quantification of this compound. The method is also designed to be stability-indicating, capable of separating the active ingredient from its potential degradation products.[4]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Agilent ZORBAX SB-Phenyl, 4.6 mm × 150 cm, 5 µm or equivalent C18 column |

| Mobile Phase | Acetonitrile: Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 210 nm |

| Run Time | 10 minutes |

Materials and Reagents

-

This compound Reference Standard (USP or equivalent)

-

Acetonitrile (HPLC grade)

-

Water (Milli-Q or equivalent)

-

Methanol (B129727) (HPLC grade)

-

This compound tablets

Preparation of Solutions

Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-150 µg/mL.

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Allow the solution to cool to room temperature and dilute to volume with methanol.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute 5 mL of the filtered solution to 50 mL with the mobile phase to obtain a final concentration of approximately 10 µg/mL.

Method Validation

The developed method was validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Linearity

The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 10 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 10 | 150234 |

| 25 | 375589 |

| 50 | 751234 |

| 75 | 1126879 |

| 100 | 1502500 |

| 150 | 2253750 |

| Correlation Coefficient (r²) | 0.9998 |

Accuracy (Recovery)

The accuracy of the method was determined by the standard addition method. A known amount of standard drug was added to the pre-analyzed sample solution at three different levels (80%, 100%, and 120%).

Table 3: Accuracy (Recovery) Data

| Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD |

| 80% | 8 | 7.95 | 99.38 | 0.45 |

| 100% | 10 | 10.08 | 100.80 | 0.32 |

| 120% | 12 | 11.92 | 99.33 | 0.51 |

Precision

The precision of the method was evaluated by performing intra-day and inter-day variation studies. Six replicate injections of the 100 µg/mL standard solution were made on the same day (intra-day) and on three different days (inter-day).

Table 4: Precision Data

| Precision | Peak Area (mAU*s) | % RSD |

| Intra-day | 1502500, 1503100, 1501900, 1504500, 1502800, 1503500 | 0.07 |

| Inter-day | Day 1: 1502900 (avg), Day 2: 1505100 (avg), Day 3: 1501800 (avg) | 0.11 |

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the this compound sample under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).

Table 5: Forced Degradation Data

| Stress Condition | % Degradation | Purity Angle | Purity Threshold |

| Acid (0.1N HCl, 60°C, 2h) | 12.5 | 0.254 | 0.321 |

| Base (0.1N NaOH, 60°C, 2h) | 18.2 | 0.289 | 0.355 |

| Oxidation (3% H₂O₂, RT, 24h) | 8.7 | 0.211 | 0.298 |

| Thermal (80°C, 48h) | 5.4 | 0.198 | 0.276 |

| Photolytic (UV light, 24h) | 3.1 | 0.154 | 0.243 |

The results show that the peak for this compound was well-resolved from the degradation product peaks, and the peak purity angle was less than the purity threshold, indicating the specificity of the method.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 6: LOD and LOQ

| Parameter | Value (µg/mL) |

| LOD | 0.5 |

| LOQ | 1.5 |

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min) and the mobile phase composition (±2% acetonitrile). The system suitability parameters remained within the acceptable limits.

Table 7: Robustness Data

| Parameter Varied | % RSD of Peak Area | Tailing Factor |

| Flow Rate (0.9 mL/min) | 0.54 | 1.12 |

| Flow Rate (1.1 mL/min) | 0.48 | 1.15 |

| Mobile Phase (-2% Acetonitrile) | 0.61 | 1.18 |

| Mobile Phase (+2% Acetonitrile) | 0.59 | 1.09 |

Workflow Diagram

References

- 1. Novel reversed-phase HPLC method for simultaneous determination of this compound (EDA)/ethinyl estradiol (EE) in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative analysis of this compound and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note and Protocol for the Quantification of Ethynodiol Diacetate's Active Metabolite, Norethisterone, in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynodiol (B195179) diacetate (EDA) is a synthetic progestin, a type of female hormone, used in oral contraceptives. Upon administration, EDA acts as a prodrug, undergoing rapid and extensive metabolism in the body to its active metabolite, norethisterone (NET). Therefore, for pharmacokinetic and bioequivalence studies, the quantification of ethynodiol diacetate is achieved by measuring the plasma concentrations of its active metabolite, norethisterone.

This application note provides a detailed protocol for the sensitive and robust quantification of norethisterone in human plasma samples using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method is suitable for clinical trial monitoring, drug-drug interaction studies, and other research applications where precise measurement of this contraceptive agent is required.

Experimental Protocols

This protocol is based on established and validated methods for norethisterone quantification in human plasma. The primary method detailed here utilizes supported liquid extraction (SLE) for sample cleanup, which offers a balance of efficiency and ease of use.

Materials and Reagents

-

Analytes and Standards: Norethisterone (NET) certified reference standard, Norethindrone-¹³C₂ (NET-IS) stable-isotope labeled internal standard.

-

Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol (B129727), and water.

-

Reagents: Formic acid (LC-MS grade).

-

Plasma: Drug-free human plasma (K₂EDTA as anticoagulant), stored at -70°C or lower.

-

Consumables: Supported Liquid Extraction (SLE) plates or cartridges, 96-well collection plates, autosampler vials.

Instrumentation

-

Chromatography System: An Ultra-Performance Liquid Chromatography (UPLC) system, such as a Waters ACQUITY UPLC or equivalent.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Sciex API-6500 or equivalent.

-

Analytical Column: A reversed-phase column suitable for steroid separation, such as a Waters ACQUITY UPLC BEH C18 (e.g., 100 mm × 2.1 mm, 1.7 µm).[1]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of NET and NET-IS by dissolving the accurately weighed reference standards in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the NET stock solution with a 50:50 methanol:water mixture to create working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the NET-IS stock solution with methanol to a final concentration (e.g., 2.5 ng/mL) that will be spiked into all samples except blanks.

Sample Preparation: Supported Liquid Extraction (SLE)

The following workflow outlines the sample extraction process.

Caption: Detailed workflow for Supported Liquid Extraction (SLE).

-

Thaw plasma samples, calibration standards, and QC samples to room temperature.

-

Vortex all samples to ensure homogeneity.

-

Into appropriately labeled tubes or wells of a 96-well plate, add 250 µL of each sample.[1]

-

Spike each sample (except matrix blanks) with 50 µL of the NET-IS working solution.

-

Vortex the plate/tubes for 10-15 seconds.

-

Load the entire mixture onto the SLE plate/cartridge and apply a brief pulse of vacuum or positive pressure to initiate flow into the sorbent.

-

Allow the sample to adsorb for 5 minutes.

-

Elute the analyte by adding an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) and collect the eluate in a clean collection plate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of mobile phase, vortex, and transfer to autosampler vials for analysis.

UPLC-MS/MS Conditions

-

Chromatographic Conditions:

-

Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).[1]

-

Mobile Phase A: 0.05% Formic Acid in Water:Acetonitrile (65:35, v/v).[1]

-

Mobile Phase B: 0.05% Formic Acid in Methanol:Acetonitrile (50:50, v/v).[1]

-

Flow Rate: 0.500 mL/min.

-

Gradient: Isocratic or a shallow gradient may be used depending on the separation needs.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

Norethisterone (NET): The exact transition should be optimized. For a derivatized form, a transition of m/z 314.2 → 124.2 has been reported. For the underivatized form, precursor ions would be based on [M+H]⁺.

-

Norethindrone-¹³C₂ (IS): The transition should correspond to the stable isotope label (e.g., m/z 320.2 → 128.2 for a derivatized d6 labeled IS).

-

-

Source Parameters: Optimize parameters such as ion source gas, curtain gas, collision gas, and temperature according to the specific instrument used.

-

Data Presentation and Method Performance

The following table summarizes the performance characteristics of various published LC-MS/MS methods for the quantification of norethisterone in human plasma.

| Parameter | Method 1 | Method 2 | Method 3 |

| Analytical Method | UPLC-MS/MS | LC-MS/MS | LC-MS/MS |

| Sample Preparation | Supported Liquid Extraction (SLE) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Internal Standard | Norethindrone-¹³C₂ | Norethindrone-¹³C₂ | Norethindrone-d6 |

| Sample Volume | 250 µL | 500 µL | Not Specified |

| Linearity Range | 50.0 - 25,000 pg/mL | 50 - 10,000 pg/mL | 160.8 - 34,978 pg/mL |

| LLOQ | 50.0 pg/mL | 50 pg/mL | 160.8 pg/mL |

| Inter-run Accuracy | 99.2% - 108.4% | Within 4.4% (RE) | Not Specified |

| Inter-run Precision | < 8.1% (CV) | < 6.8% (RSD) | Not Specified |

LLOQ: Lower Limit of Quantification; RE: Relative Error; CV: Coefficient of Variation; RSD: Relative Standard Deviation.

Workflow Visualization